![molecular formula C7H14O2 B3044109 Heptanoic-d13 acid CAS No. 130348-93-5](/img/structure/B3044109.png)
Heptanoic-d13 acid
Vue d'ensemble
Description
Heptanoic-d13 acid is the labelled analogue of Heptanoic acid . It has a linear formula of CD3(CD2)5CO2H and a molecular weight of 143.26 .
Synthesis Analysis
Heptanoic-d13 acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide . Another common method for the synthesis of Heptanoic-d13 acid involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide, resulting in the formation of a carboxylate salt, which can then be acidified to yield Heptanoic-d13 acid .Molecular Structure Analysis
The molecular structure of Heptanoic-d13 acid is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of Heptanoic-d13 acid .Chemical Reactions Analysis
Heptanoic-d13 acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .Physical And Chemical Properties Analysis
Heptanoic-d13 acid is a colorless liquid under normal conditions and has a strong, unpleasant odor, similar to that of other carboxylic acids . It is quite soluble in most organic solvents but is sparingly soluble in water . The molecular weight of Heptanoic-d13 acid is approximately 130.19 g/mol . It has a boiling point of about 223 °C and a density of around 0.918 g/mL at 25 °C . The pKa value of Heptanoic-d13 acid is 4.82, indicating that it has a moderate level of acidity .Applications De Recherche Scientifique
Neurological Benefits and Energy Metabolism
- Heptanoate as a Neural Fuel : Research has shown that heptanoate can supply the tricarboxylic acid (TCA) cycle with acetyl-CoA for energy production and propionyl-CoA to replenish cycle intermediates, which could ameliorate seizures and benefit disorders associated with impaired glucose metabolism. The metabolism of heptanoate was examined in both normal and glucose transporter type I deficiency (G1D) brains, demonstrating potential antiepileptic effects in energy metabolism disorders (Marín-Valencia et al., 2013).
Anticonvulsant Effects
- Triheptanoin and Epilepsy : A study on triheptanoin, derived from heptanoate, revealed its anticonvulsant properties in epilepsy models by replenishing the TCA cycle with C4-intermediates (anaplerosis). This suggests heptanoate's metabolites could have therapeutic potential for epilepsy treatment (Hadera et al., 2014).
Environmental Remediation and Chemical Production
- Bio-electrochemical Synthesis : A study demonstrated the use of electro-autotrophic bacteria to reduce CO2 to heptanoic acid among other multicarbon products through bio-electrochemical synthesis (BES), highlighting a sustainable approach for producing heptanoic acid and reducing greenhouse gas emissions (Jabeen & Farooq, 2016).
Chemical and Catalytic Applications
- Hydrodeoxygenation (HDO) of Methyl Heptanoate : Research on the HDO of methyl heptanoate over zirconia-supported mono- and bimetallic Rh and Pt catalysts showed how heptanoic acid derivatives could be converted into hydrocarbons like hexane, indicating applications in biofuel production and chemical synthesis (Bie et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2,5D2,6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-UTBWLCBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanoic-d13 acid | |
CAS RN |
130348-93-5 | |
Record name | 130348-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.